

Hexapeptide-42: A Technical Exploration of its Biological Functions Beyond Skin Hydration

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Compound of Interest

Compound Name: Hexapeptide-42

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological functions of **Hexapeptide-42**, a synthetic peptide that has garnered significant interest for its role in skin health beyond simple hydration. While its contribution to the skin's Natural Moisturizing Factor (NMF) is acknowledged, this document focuses on its deeper, cellular and molecular mechanisms of action, including its role in enzymatic activation, protection against photodamage, and enhancement of the skin's structural integrity.

Core Biological Functions of Hexapeptide-42

Hexapeptide-42, with the amino acid sequence Ile-Gln-Ala-Cys-Arg-Gly-NH₂, is primarily known commercially as Caspaline 14™. Its biological activities are centered around the activation of Caspase-14, a key protease in the terminal differentiation of keratinocytes.[1] This activation initiates a cascade of events that contribute to a healthier, more resilient epidermis.

Caspase-14 Activation and Filaggrin Metabolism

Hexapeptide-42 acts as a potent activator of Caspase-14, an enzyme predominantly expressed in the epidermis.[1] Caspase-14 plays a crucial role in the cornification process, the final stage of keratinocyte differentiation where living cells are transformed into the dead, flattened corneocytes that form the stratum corneum.[2][3]

One of the primary substrates of activated Caspase-14 is profilaggrin.[2] Caspase-14 is involved in the proteolytic processing of this large, insoluble precursor protein into smaller, functional filaggrin monomers. Filaggrin is essential for the aggregation of keratin filaments, a critical step in the formation of a mechanically resilient cornified layer. Subsequently, the breakdown of filaggrin releases a pool of hygroscopic amino acids and their derivatives, which constitute the skin's Natural Moisturizing Factor (NMF). Beyond its hydrating role, this process is fundamental to the skin's barrier function.

Protection Against UVB-Induced DNA Damage

A significant function of **Hexapeptide-42** is its ability to protect the skin from the damaging effects of UVB radiation. This protective effect is largely attributed to the enhanced integrity of the stratum corneum resulting from increased Caspase-14 activity and proper filaggrin processing. A more compact and well-formed stratum corneum provides a more effective physical barrier that filters and scatters UVB radiation, thereby reducing the amount of radiation that reaches the viable epidermal layers.

Specifically, pre-treatment of skin with **Hexapeptide-42** has been shown to reduce the formation of cyclobutane pyrimidine dimers (CPDs), which are the primary form of DNA damage induced by UVB radiation. By mitigating DNA damage, **Hexapeptide-42** helps to prevent the cellular-level changes that can lead to photoaging and skin cancer.

Enhancement of Skin Barrier Function

The culmination of increased Caspase-14 activity, proper filaggrin processing, and a well-formed cornified envelope is a significant improvement in the skin's barrier function. A robust skin barrier is essential for preventing transepidermal water loss (TEWL) and protecting the underlying tissues from environmental aggressors, irritants, and pathogens. Clinical studies on compounds that enhance Caspase-14 expression have shown a reduction in TEWL under UV stress, confirming the protective effect on the skin barrier.

Data Presentation

While specific quantitative data from proprietary studies by manufacturers such as Ashland are not publicly available in detail, the following tables summarize the expected outcomes based on their claims and related scientific literature. These tables are intended to provide a

framework for the types of results obtained from in-vitro and ex-vivo studies on **Hexapeptide-42**.

Table 1: In-Vitro/Ex-Vivo Efficacy of **Hexapeptide-42** on Key Biomarkers

Parameter Measured	Experimental Model	Treatment	Expected Outcome
Caspase-14 Expression	Human Skin Explants	Hexapeptide-42	Rapid and significant increase in Caspase-14 protein levels.
Filaggrin Expression	Reconstructed Human Epidermis	Hexapeptide-42	Increased expression of filaggrin, indicating enhanced keratinocyte differentiation.
Cyclobutane Pyrimidine Dimers (CPDs)	UVB-Irradiated Keratinocytes/Skin Explants	Hexapeptide-42 Pre-treatment	Statistically significant reduction in the number of CPDs post-UVB exposure.
Transepidermal Water Loss (TEWL)	Human Volunteers (Clinical Study)	Topical formulation with Hexapeptide-42	Reduction in TEWL, especially under conditions of UV-induced stress.

Table 2: Safety and Toxicology Profile of **Hexapeptide-42**

Test	Method	Result	Reference
Skin Irritation	In-vitro Reconstructed Human Epidermis	Non-irritating	
Eye Irritation	In-vitro Reconstructed Human Cornea-like Epithelium	Non-irritating	
Skin Sensitization	In-vitro KeratinoSens™ Assay	Non-sensitizing	
Mutagenicity	Ames Test	Non-mutagenic	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Hexapeptide-42**'s biological functions.

Caspase-14 and Filaggrin Expression in Human Skin Explants

Objective: To determine the effect of **Hexapeptide-42** on the expression of Caspase-14 and Filaggrin in a model that closely mimics human skin.

Methodology:

- Tissue Source: Full-thickness human skin explants are obtained from cosmetic surgeries with informed consent.
- Culture: Explants are cultured at the air-liquid interface on sterile grids in a nutrient-rich medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
- Treatment: A topical formulation containing **Hexapeptide-42** (typically in the range of 0.5% to 1% of a solution containing the peptide) or a placebo is applied to the epidermal surface daily for a period of 3 to 7 days.

- **Sample Processing:** At the end of the treatment period, explants are either fixed in formalin and embedded in paraffin for immunohistochemistry or snap-frozen for protein extraction.
- **Immunohistochemistry:** Paraffin sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies specific for Caspase-14 and Filaggrin, followed by incubation with a fluorescently-labeled secondary antibody.
- **Western Blotting:** Frozen tissue is homogenized, and total protein is extracted. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Caspase-14, Filaggrin, and a loading control (e.g., GAPDH).
- **Analysis:** For immunohistochemistry, fluorescence intensity and localization of the target proteins are visualized and quantified using a fluorescence microscope and image analysis software. For Western blotting, band intensities are quantified by densitometry and normalized to the loading control.

Assessment of UVB-Induced DNA Damage (Comet Assay)

Objective: To quantify the protective effect of **Hexapeptide-42** against UVB-induced DNA strand breaks in human keratinocytes.

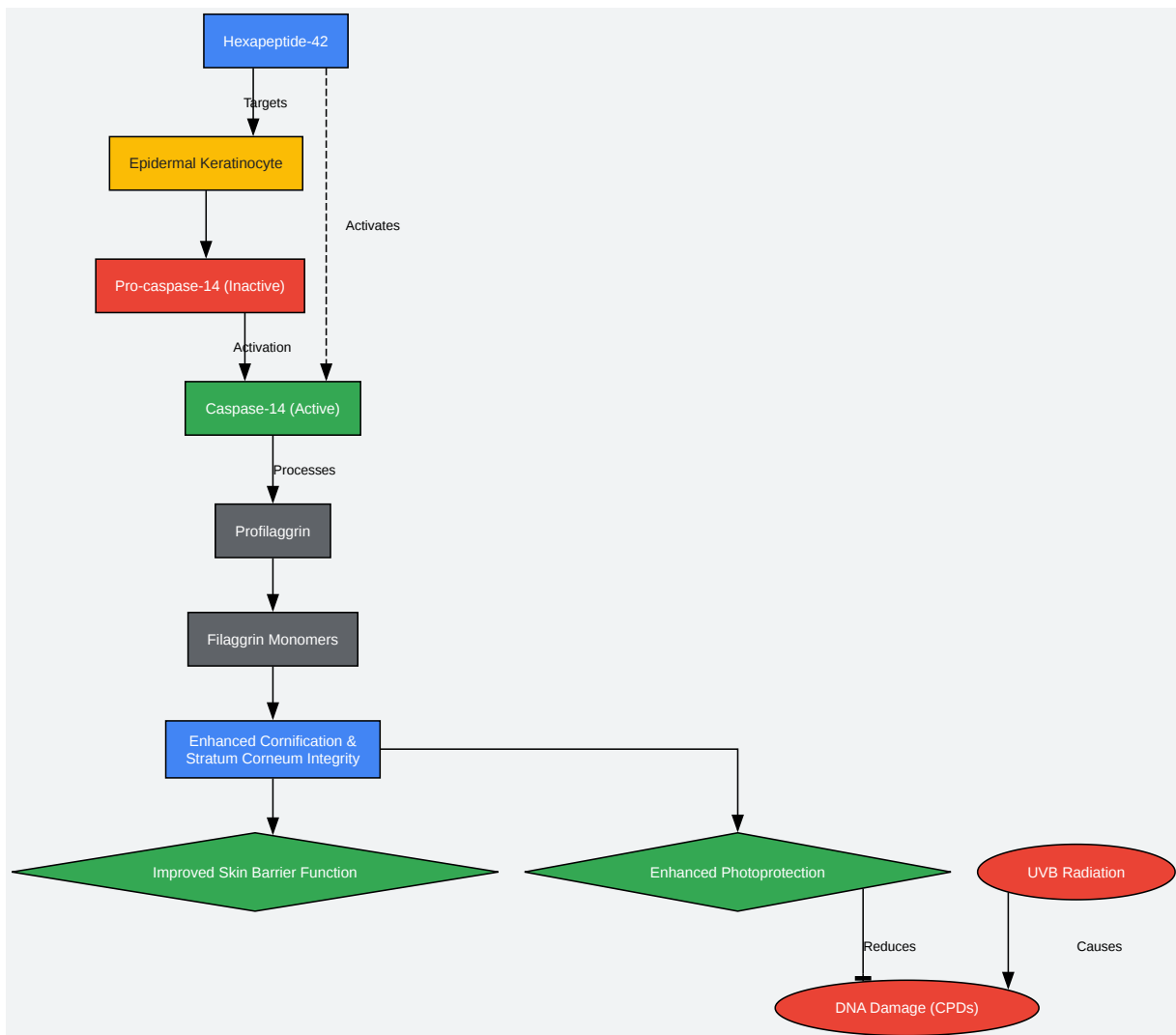
Methodology:

- **Cell Culture:** Normal Human Epidermal Keratinocytes (NHEK) are cultured in a specialized keratinocyte growth medium.
- **Pre-treatment:** Cells are treated with a medium containing **Hexapeptide-42** at various concentrations or a vehicle control for 24 to 48 hours.
- **UVB Irradiation:** The culture medium is removed, and cells are washed with PBS. Cells are then exposed to a controlled dose of UVB radiation (e.g., 50-100 mJ/cm²).
- **Cell Harvesting:** Immediately after irradiation, cells are washed with ice-cold PBS and harvested by trypsinization.

- Comet Assay (Alkaline):
 - A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
 - The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind nucleoids.
 - The slides are then placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks.
 - Electrophoresis is performed, allowing the negatively charged, relaxed DNA fragments to migrate out of the nucleoid, forming a "comet tail."
- Visualization and Analysis: The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., SYBR Green), and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software. A reduction in the comet tail moment in cells pre-treated with **Hexapeptide-42** indicates a protective effect against DNA damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of **Hexapeptide-42** and a typical experimental workflow for its evaluation.



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*Mechanism of Action of **Hexapeptide-42** in Keratinocytes.*



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